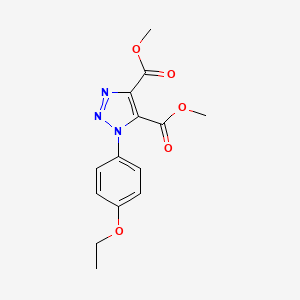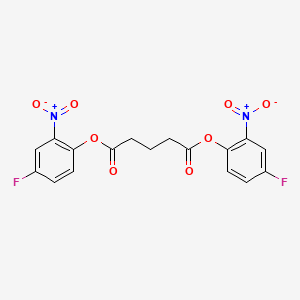![molecular formula C13H25ClN2O2 B2500622 Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride CAS No. 2580223-05-6](/img/structure/B2500622.png)
Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related spirocyclic and carbamate compounds, which can provide insights into the synthesis, structure, and reactivity of similar compounds. These compounds are of interest due to their potential as intermediates in the synthesis of biologically active molecules and their ability to access chemical spaces complementary to piperidine ring systems .
Synthesis Analysis
The synthesis of related spirocyclic carbamates involves multiple steps, including esterification, protection of functional groups, and selective derivatization. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through efficient and scalable routes, highlighting the potential for the synthesis of complex spirocyclic structures . Similarly, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine was achieved in overall yields of 30% and 41% through a seven-step process, demonstrating the intricacies involved in synthesizing such compounds .
Molecular Structure Analysis
Spirocyclic compounds like those mentioned in the papers have complex molecular structures that include multiple rings and functional groups. The presence of azetidine and cyclobutane rings, as well as carbamate functionalities, suggests that these molecules could serve as versatile intermediates for further chemical modifications . The molecular structure of these compounds is crucial for their reactivity and potential applications in medicinal chemistry.
Chemical Reactions Analysis
The reactivity of spirocyclic carbamates is influenced by the presence of active methylene groups and the ability to undergo various chemical transformations. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacted with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products, showcasing the compound's reactivity towards nucleophilic addition . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been used as N-(Boc) nitrone equivalents in reactions with organometallics to produce N-(Boc)hydroxylamines, further demonstrating the versatility of carbamate compounds in organic synthesis .
Physical and Chemical Properties Analysis
While the physical and chemical properties of tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride are not directly discussed, the properties of related compounds can provide some insights. The solubility of these compounds in various solvents, their stability under different conditions, and their ability to undergo selective reactions are important characteristics that influence their use in synthetic applications. The bifunctional nature of these compounds, with both spirocyclic and carbamate elements, suggests a balance of rigidity and reactivity that could be beneficial in the design of new chemical entities .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Biologically Active Compounds : Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate hydrochloride is used in the synthesis of biologically active compounds. An example is its use in the intermolecular Ugi reaction to produce novel classes of compounds, which are significant for their biologically active properties (Amirani Poor et al., 2018).
Reagent for Introducing Boc Protecting Group : It serves as a reagent for the preparation of N-Boc-amino acids and esters, a process crucial in peptide synthesis. This compound reacts with amino acids and their esters to give N-Boc-amino acids in good yields and purity (Rao et al., 2017).
Structural Analysis in Crystallography : In crystallography, derivatives of tert-butyl carbamate, like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, demonstrate an interesting interplay of hydrogen and halogen bonds. These compounds are studied for their isomorphous crystal structures and bonding interactions (Baillargeon et al., 2017).
Pharmaceutical Applications
- Synthesis of Anticonvulsant Compounds : It's used in the synthesis of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-diones with potential anticonvulsant properties. These compounds have been examined for their efficacy in treating seizures (Kamiński et al., 2008).
Chemical Space Exploration
- Exploring Chemical Space : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, offers a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems. This is significant for the development of new chemical entities (Meyers et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-10-5-4-6-13(10)7-8-14-9-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFDWVSLNWXFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC12CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(carbamoylamino)-N-[cyano(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B2500542.png)

![1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2500547.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)
![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2500550.png)
![Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)
![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2500554.png)

![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2500560.png)
![6-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2500561.png)
![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)